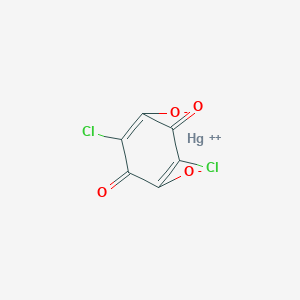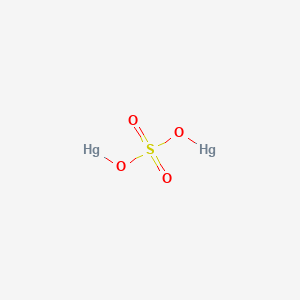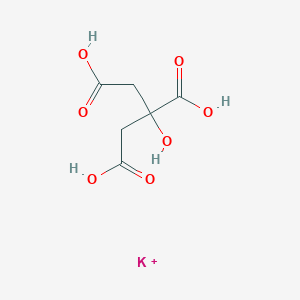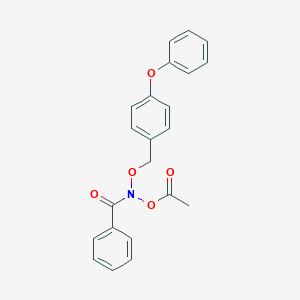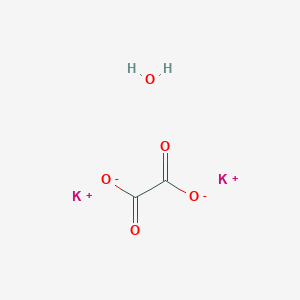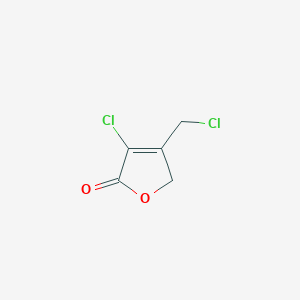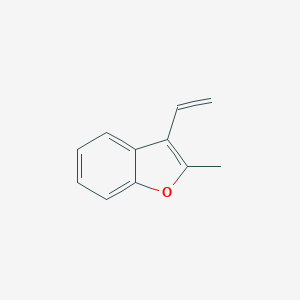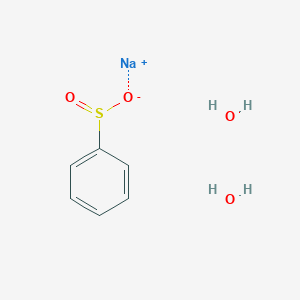![molecular formula C27H23N3O4 B148077 N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide CAS No. 138564-17-7](/img/structure/B148077.png)
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit significant inhibitory effects on the NF-κB signaling pathway, which plays a critical role in regulating gene expression, cell survival, and immune responses.
Mécanisme D'action
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide exerts its inhibitory effects on the NF-κB signaling pathway by binding to the NBD (nucleotide-binding domain) of NEMO (NF-κB essential modulator), which is a critical component of the IKK (IκB kinase) complex. This binding prevents the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, a critical inhibitor of NF-κB. As a result, the translocation of the p65 subunit from the cytoplasm to the nucleus is inhibited, leading to the suppression of NF-κB-mediated gene expression.
Effets Biochimiques Et Physiologiques
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been shown to exhibit potent anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and T cells. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and to reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in leukocyte recruitment. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has also been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway, suggesting its potential as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is its potent inhibitory effects on the NF-κB signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has some limitations for lab experiments. It has been found to exhibit some level of cytotoxicity in certain cell types, which may limit its use in some experiments. Additionally, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has a relatively short half-life in vivo, which may limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for the study of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide. One potential direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential therapeutic applications of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases. Additionally, the combination of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide with other drugs or therapies may enhance its effectiveness and reduce its potential side effects. Overall, N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is a promising compound with significant potential for scientific research and therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide involves the reaction of 2-aminobenzophenone with 3,4-dihydroquinoline-2(1H)-one to form an intermediate, which is then reacted with 2,3-dioxoindole-1-acetic acid to yield the final product. The overall yield of N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide is around 30%, and the purity can be further improved by recrystallization.
Applications De Recherche Scientifique
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory effects on the NF-κB signaling pathway, which is involved in a wide range of cellular processes, including inflammation, immune responses, and cell survival. N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide has been found to inhibit the activation of NF-κB by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus, which is a critical step in the activation of this pathway.
Propriétés
Numéro CAS |
138564-17-7 |
|---|---|
Nom du produit |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide |
Formule moléculaire |
C27H23N3O4 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(1,3-dioxoisoindol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C27H23N3O4/c31-24(28-16-8-10-19-9-4-7-15-23(19)28)17-29(20-11-2-1-3-12-20)25(32)18-30-26(33)21-13-5-6-14-22(21)27(30)34/h1-7,9,11-15H,8,10,16-18H2 |
Clé InChI |
MTBFNHHOKDZWGK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
SMILES canonique |
C1CC2=CC=CC=C2N(C1)C(=O)CN(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Synonymes |
2H-ISOINDOLE-2-ACETAMIDE, N-[2-(3,4-DIHYDRO-1(2H)-QUINOLINYL)-2-OXOETHYL]-1,3-DIHYDRO-1,3-DIOXO-N-PHENYL- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



